molecular formula C25H36O7 B11559616 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate

2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate

Cat. No.: B11559616
M. Wt: 448.5 g/mol
InChI Key: CBVIEVGPVMSOTN-SXLIDYMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate is a complex organic compound with a unique structure. This compound is characterized by its spirocyclic framework, which includes a cyclopentane ring fused to a phenanthrene moiety, an oxirane ring, and a dioxolane ring. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate typically involves multi-step organic synthesis. The key steps include:

    Formation of the spirocyclic framework: This can be achieved through a series of cyclization reactions, often starting from simpler precursors like cyclopentane derivatives and phenanthrene.

    Introduction of the oxirane ring: This step usually involves epoxidation reactions using peracids or other oxidizing agents.

    Formation of the dioxolane ring: This can be accomplished through acetalization reactions involving diols and aldehydes or ketones.

    Functional group modifications: Hydroxylation, acetylation, and other functional group transformations are carried out to introduce the necessary functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.

    Reduction: Reduction reactions can target the oxirane ring, converting it to diols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various esters or amides.

Common Reagents and Conditions

    Oxidizing agents: Peracids, potassium permanganate, or chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Diols.

    Substitution products: Esters, amides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions, particularly those involving epoxidation and hydroxylation.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, the compound can be used as an intermediate in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl and acetate groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2’-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate lies in its complex spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H36O7

Molecular Weight

448.5 g/mol

IUPAC Name

[2-[(2'R,7'R,9'S,15'R,16'S)-15'-hydroxy-2',16'-dimethylspiro[1,3-dioxolane-2,4'-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecane]-15'-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H36O7/c1-15(26)29-13-19(27)24(28)7-5-17-16-12-20-25(32-20)9-8-23(30-10-11-31-23)14-22(25,3)18(16)4-6-21(17,24)2/h16-18,20,28H,4-14H2,1-3H3/t16?,17?,18?,20-,21-,22+,24-,25-/m0/s1

InChI Key

CBVIEVGPVMSOTN-SXLIDYMXSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CCC3C2C[C@H]4[C@@]5([C@@]3(CC6(CC5)OCCO6)C)O4)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC4C5(C3(CC6(CC5)OCCO6)C)O4)C)O

Origin of Product

United States

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